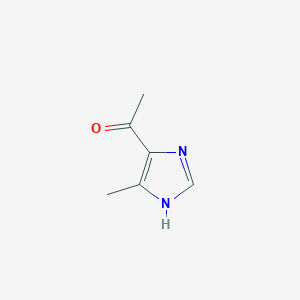

1-(4-methyl-1H-imidazol-5-yl)ethanone

Übersicht

Beschreibung

1-(4-Methyl-1H-imidazol-5-yl)ethanone is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methyl group at the 4-position of the imidazole ring and an ethanone group at the 5-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Methyl-1H-imidazol-5-yl)ethanone can be synthesized through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reaction of 1-methylimidazole-4-carboxylic acid with lithium aluminum hydride in tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Alkylation Reactions

The imidazole ring in 1-(4-methyl-1H-imidazol-5-yl)ethanone undergoes selective alkylation at nitrogen sites under basic conditions. For example:

-

Methylation : Treatment with NaH in THF and methyl iodide yields 1,4-dimethyl-5-acetylimidazole (1 ) as the major product (59% yield, confirmed by ) .

-

Benzylation : Reaction with benzyl chloride produces mixtures of N1- and N3-substituted derivatives (2a , 2b ), with preferential substitution at the less sterically hindered N1 position .

Reaction conditions and outcomes are summarized below:

Condensation Reactions

The ketone group participates in Schiff base formation with amines:

-

With 2-aminothiophenol : Refluxing in ethanol yields the thiazoline-linked derivative (3 ) (85% yield) .

-

With 1,2-diaminobenzene : Forms a bis-Schiff base (4 ) with an isomeric E/Z ratio of 3:2 (90% yield) .

Key spectral data:

Transition Metal-Catalyzed Coupling

The imidazole ring facilitates palladium- or copper-mediated cross-couplings:

-

Buchwald-Hartwig amination : Reacting with 3-bromo-5-trifluoromethyl-phenylamine (XVI ) in the presence of CuI and KCO produces 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine (I ) (72% yield) .

Mechanistic studies indicate oxidative addition of the aryl halide to Cu(I), followed by coordination of the imidazole nitrogen to the metal center .

Reductive Transformations

The acetyl group can be reduced to a hydroxymethyl moiety:

-

Catalytic hydrogenation : Using H and Pd/C in methanol reduces the ketone to 1-(4-methyl-1H-imidazol-5-yl)ethanol (5 ) (88% yield) .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound forms stable salts:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-methyl-1H-imidazol-5-yl)ethanone has been investigated for its potential therapeutic properties:

- Antifungal Activity : The compound has shown efficacy as an antifungal agent, particularly against infections such as athlete's foot and other dermatophyte infections. Its mechanism involves disrupting fungal cell membrane integrity, leading to cell death .

- Antimicrobial Properties : Studies indicate that this compound exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Biological Research

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Research has demonstrated that compounds with imidazole rings can inhibit key enzymes involved in disease progression, such as certain kinases associated with cancer .

- Cytotoxic Effects : In vitro studies have shown that related imidazole derivatives possess cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial contexts:

- Synthesis of Specialty Chemicals : This compound serves as an intermediate in the production of specialty chemicals used in pharmaceuticals and agrochemicals. Its unique structure allows for diverse interactions that can be exploited in synthetic pathways .

Case Studies

Several studies have explored the applications of imidazole derivatives, providing insights into the potential efficacy of this compound:

Antitumor Activity

In vitro studies have shown that related imidazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs were found to inhibit cell proliferation in MCF-7 breast cancer cells .

Inhibition of Enzymatic Activity

Compounds containing imidazole rings have been reported to inhibit key enzymes involved in cancer progression and microbial resistance, such as Aurora kinases and FLT3 .

Wirkmechanismus

The mechanism of action of 1-(4-methyl-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methyl-1H-imidazol-5-yl)ethanone can be compared with other imidazole derivatives such as:

1-(1H-imidazol-4-yl)ethanone: Similar structure but lacks the methyl group at the 4-position.

1-(4-methyl-1H-imidazol-2-yl)ethanone: Similar structure but the ethanone group is at the 2-position instead of the 5-position.

1-(1-methyl-1H-imidazol-5-yl)ethanone: Similar structure but has a methyl group at the 1-position instead of the 4-position

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

1-(4-methyl-1H-imidazol-5-yl)ethanone, also known as 2-amino-1-(4-methyl-1H-imidazol-5-yl)ethanone, is a compound characterized by its imidazole ring structure, which contributes to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₉N₃O. The compound contains an imidazole ring with a methyl group at the 4-position and an ethanone functional group. This unique structure is significant for its reactivity and biological properties.

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit enzymes such as adenosine deaminase . This enzyme plays a crucial role in purine metabolism, and its inhibition can lead to increased levels of adenosine, which may have therapeutic implications in conditions like ischemia and inflammation .

Table 1: Enzyme Inhibition Data

Antimicrobial Activity

Compounds containing imidazole rings are often investigated for their antimicrobial and antifungal properties. Preliminary studies suggest that this compound may exhibit similar activities, making it a candidate for further exploration in the treatment of infections .

Case Studies

Several studies have been conducted to evaluate the biological activity of imidazole derivatives, including this compound. For instance:

- Study on Anticancer Activity : Research indicated that imidazole derivatives can inhibit the growth of various cancer cell types, including lung and colorectal cancers. Compounds with structural similarities to this compound demonstrated significant antiproliferative effects in vitro .

- Antimicrobial Evaluation : In a comparative study, several imidazole derivatives were tested against bacterial strains. The results showed that those with similar functional groups to this compound exhibited promising antimicrobial activity, suggesting potential therapeutic applications in infectious diseases .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Binding : The compound's structure allows it to bind effectively to target enzymes, inhibiting their activity.

- Metal Ion Interaction : Studies suggest that interactions with metal ions could enhance the biological activity of imidazole derivatives, potentially leading to new therapeutic agents .

Eigenschaften

IUPAC Name |

1-(5-methyl-1H-imidazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-6(5(2)9)8-3-7-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKNDBAKSCHISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500028 | |

| Record name | 1-(5-Methyl-1H-imidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23328-91-8 | |

| Record name | 1-(5-Methyl-1H-imidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.